molecular formula C12H17ClN2O B1386628 1-[2-(Aminomethyl)benzyl]pyrrolidin-2-one hydrochloride CAS No. 1172953-70-6

1-[2-(Aminomethyl)benzyl]pyrrolidin-2-one hydrochloride

Cat. No.: B1386628
CAS No.: 1172953-70-6
M. Wt: 240.73 g/mol
InChI Key: ORVNCVCECVJBOH-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)benzyl]pyrrolidin-2-one hydrochloride is a chemical compound with a unique structure that combines a pyrrolidinone ring with an aminomethylbenzyl group.

Preparation Methods

The synthesis of 1-[2-(Aminomethyl)benzyl]pyrrolidin-2-one hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and subsequent functionalization with the aminomethylbenzyl group. Common synthetic routes include:

    Step 1: Formation of the pyrrolidinone ring through cyclization reactions.

    Step 2: Introduction of the aminomethylbenzyl group via nucleophilic substitution or reductive amination reactions.

    Step 3: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-[2-(Aminomethyl)benzyl]pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[2-(Aminomethyl)benzyl]pyrrolidin-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)benzyl]pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[2-(Aminomethyl)benzyl]pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine-2-one: A simpler analog with a similar core structure but lacking the aminomethylbenzyl group.

    Pyrrolidine-2,5-diones: Compounds with additional functional groups that confer different chemical and biological properties.

    Prolinol: A related compound with a hydroxyl group, used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

1-[[2-(aminomethyl)phenyl]methyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-8-10-4-1-2-5-11(10)9-14-7-3-6-12(14)15;/h1-2,4-5H,3,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVNCVCECVJBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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